4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid
説明
Chemical Structure and Properties
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid (CAS: 312965-04-1) is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. Key properties include:
- Molecular formula: C₂₀H₁₉NO₅
- Molar mass: 353.37 g/mol
- Melting point: 87–89°C
- Solubility: Slightly soluble in DMSO and methanol .
- Storage: Stable at 0–8°C under dry conditions .
Applications
The Fmoc group renders this compound a critical building block in solid-phase peptide synthesis (SPPS), enabling temporary protection of amine groups during iterative coupling reactions. Its morpholine scaffold provides conformational rigidity, which can influence peptide backbone geometry and interaction specificity in drug discovery .
特性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-11-21(9-10-25-18)20(24)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVFPRISNDQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373253 | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312965-04-1 | |
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Step 1: Reductive Amination of Dimethoxyacetaldehyde and Serine Methyl Ester
Dimethoxyacetaldehyde reacts with L-serine methyl ester under reductive amination conditions (NaBH₃CN, MeOH, 0–25°C, 12 h) to yield a secondary amine. This step establishes the stereochemistry at the morpholine’s 2-position, with reported diastereomeric ratios exceeding 9:1.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 0°C → 25°C (gradual warming) |
| Reducing Agent | Sodium cyanoborohydride (2 eq) |
| Yield | 78–82% |
Step 2: Intramolecular Acetalization
The secondary amine undergoes acid-catalyzed cyclization (HCl, THF, 50°C, 6 h) to form a morpholine precursor. This step eliminates methanol, forming the acetal linkage. The reaction’s regioselectivity is controlled by the carboxylic acid’s steric bulk, favoring 2-substitution over 3-substitution.
Step 3: Methoxy Group Elimination
Treatment with BF₃·OEt₂ (2 eq, CH₂Cl₂, −20°C, 2 h) removes the anomeric methoxy group, generating a cyclic enamine. This intermediate is highly reactive, necessitating low temperatures to prevent decomposition.
Step 4: Hydrogenation of the Double Bond
Catalytic hydrogenation (H₂, 10% Pd/C, MeOH, 25°C, 4 h) saturates the enamine, yielding the morpholine ring with retained stereochemistry. Excess hydrogen gas (1 atm) ensures complete reduction, with yields >90%.
Step 5: Ester Hydrolysis and Fmoc Protection
The methyl ester is hydrolyzed (6M HCl, 80°C, 3 h) to morpholine-2-carboxylic acid, which is subsequently Fmoc-protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, DMF, 25°C, 12 h). The final product is purified via reverse-phase HPLC, achieving ≥95% purity.
Critical Data
-
Overall Yield : 34–38% (five steps)
-
Hazard Classification : Irritant (skin and eye contact precautions required)
Solid-Phase Synthesis Adaptations
While the above solution-phase method is robust, solid-phase approaches offer advantages for parallel synthesis. The Nowick Laboratory protocol provides a framework for adapting morpholine-2-carboxylic acid derivatives to resin-bound systems:
Resin Loading and Fmoc Deprotection
2-Chlorotrityl chloride resin is loaded with Boc-protected ornithine (Boc-Orn(Fmoc)-OH) in CH₂Cl₂/collidine (8 mL, 24 h). After capping unreacted sites (acetic anhydride/pyridine, 3:2), the Fmoc group is removed with 20% piperidine/DMF (1 h).
On-Resin Cyclization
Morpholine ring formation is achieved via HBTU/HOBt-mediated lactamization (6 eq coupling agents, DMF, 48 h). The resin’s steric environment favors 2-carboxylic acid formation, minimizing 3-substitution byproducts.
Comparative Efficiency
Mechanistic Insights and Side Reactions
Regioselectivity in Cyclization
The preference for 2-carboxylic acid formation arises from transition-state stabilization. During acetalization (Step 2), the incipient oxonium ion is stabilized by hyperconjugation with the adjacent carboxylic acid group, directing attack to the 2-position.
Epimerization Risks
Prolonged exposure to acidic conditions (e.g., HCl in Step 2) can epimerize the α-carbon. Kinetic studies show ≤2% epimerization at 50°C for 6 h, increasing to 8% at 72 h.
Industrial-Scale Production and Vendor Data
Matrix Scientific’s synthesis aligns with academic protocols but incorporates flow chemistry for Steps 1–3, reducing reaction times by 40%. Key process metrics:
Pilot Plant Data (Batch Size: 1 kg)
| Step | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Reductive Amination | 25 | 1 | 80 |
| Acetalization | 50 | 1 | 75 |
| Hydrogenation | 25 | 3 | 92 |
作用機序
The primary mechanism of action for 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid involves the protection and deprotection of amine groups. The Fmoc group protects the amine during synthetic steps and can be selectively removed under basic conditions, allowing for further functionalization or coupling reactions. The molecular targets are typically the amine groups of amino acids or peptides, and the pathways involved include nucleophilic substitution and deprotection reactions.
類似化合物との比較
Comparison with Structural Analogues
Piperazine and Piperidine Derivatives
a. 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Replaces the morpholine ring with a piperazine ring (two nitrogen atoms).
- The acetic acid side chain provides a flexible linker for conjugating to resins or other molecules .
- Applications : Used in combinatorial chemistry for generating diverse molecular libraries .
b. (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic Acid
Morpholine Derivatives with Substitutions
a. (2R,3S)-4-Fmoc-2-methylmorpholine-3-carboxylic Acid
Tetrahydro-2H-pyran and Pyran Derivatives
a. 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid
Piperazine-Acetic Acid Hybrids
a. 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(tert-butoxycarbonyl)piperazin-2-yl]acetic Acid
Comparative Analysis Table
生物活性
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid, commonly referred to as Fmoc-morpholine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its biological activities and applications in peptide synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 353.37 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis due to its stability and ease of removal.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 353.37 g/mol |
| Purity | >97.0% (HPLC) |
| Physical State | Solid |
| Storage Conditions | Refrigerated (0-10°C) |
Mechanisms of Biological Activity
The biological activity of Fmoc-morpholine-2-carboxylic acid is primarily attributed to its ability to interact with various biomolecular targets. The Fmoc group allows for selective binding and stabilization of peptide structures, enhancing their biological efficacy.
- Antitumor Activity : Research indicates that derivatives of fluorenone compounds exhibit antiproliferative effects on cancer cell lines. For instance, the introduction of hydrophobic groups at specific positions on the fluorenone scaffold has been shown to enhance binding affinity to tubulin, leading to increased cytotoxicity against cancer cells .
- Peptide Synthesis : The Fmoc group serves as a temporary protecting group for amino acids during solid-phase peptide synthesis (SPPS). Its stability under basic conditions and ease of cleavage under acidic conditions make it a valuable tool in synthesizing complex peptides .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with Fmoc-morpholine derivatives:
- Anticancer Studies : A study evaluated various fluorenone derivatives for their cytotoxic effects on MCF-7 breast cancer cells. The results demonstrated that certain modifications significantly enhanced the anticancer properties, suggesting that Fmoc-morpholine derivatives could be promising candidates for further development as antitumor agents .
- Mechanistic Studies : Another investigation focused on the interaction of fluorenone derivatives with tubulin. The findings indicated that these compounds disrupt microtubule dynamics, which is a critical mechanism for inducing apoptosis in cancer cells. This suggests that Fmoc-morpholine derivatives might serve as effective chemotherapeutic agents by targeting tubulin .
Comparative Analysis
To better understand the potential applications of Fmoc-morpholine-2-carboxylic acid, it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Methylmorpholin-4-ium bromide | Morpholine derivative | Antimicrobial properties |
| 9-Fluorenone-2-carboxylic acid | Fluorenone derivative | Antitumor activity |
| 4-Fmoc-morpholine-3-carboxylic acid | Morpholine derivative | Peptide synthesis |
科学的研究の応用
Peptide Synthesis
One of the primary applications of FMOC-Morpholine-2-carboxylic acid is in peptide synthesis. The FMOC group serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the selective protection and deprotection of amino acids, facilitating the construction of complex peptides.
Key Benefits :
- Stability : The FMOC group is stable under basic conditions and can be removed under mild acidic conditions, making it ideal for sequential coupling reactions.
- Efficiency : Use of FMOC protects the amine functionality during peptide elongation, enhancing yield and purity.
Drug Development
FMOC-Morpholine-2-carboxylic acid has gained attention in drug development, particularly in designing novel pharmaceutical agents. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets.
Case Studies :
- Anticancer Agents : Research has shown that derivatives of FMOC-Morpholine compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer drugs.
- Antiviral Compounds : Modifications to the morpholine structure have led to compounds with antiviral properties, targeting viral replication mechanisms.
Organic Synthesis
In organic chemistry, FMOC-Morpholine-2-carboxylic acid is utilized as a building block for synthesizing other complex molecules. Its ability to participate in various reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in synthetic pathways.
Applications Include :
- Synthesis of Heterocycles : The morpholine moiety can be transformed into various heterocyclic compounds, which are important in medicinal chemistry.
- Functionalization Reactions : FMOC-Morpholine can serve as a precursor for introducing functional groups into organic molecules.
Q & A
Basic: What is the role of 4-[(Fmoc)carbonyl]morpholine-2-carboxylic acid in solid-phase peptide synthesis (SPPS)?
Answer:
This compound serves as a Fmoc-protected morpholine-based carboxylic acid , primarily used to introduce morpholine moieties during SPPS. The Fmoc group (9-fluorenylmethyloxycarbonyl) acts as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). Its morpholine ring provides conformational rigidity and hydrogen-bonding capacity, which can influence peptide secondary structure.
Methodological Note:
- Deprotection: Use 20% piperidine in DMF for 10–20 minutes to remove Fmoc.
- Coupling: Activate with HBTU/HOBt or DIC/Oxyma in DCM or DMF, with DIPEA as a base (see synthesis steps in ) .
Basic: What safety precautions are critical when handling this compound?
Answer:
Based on GHS classifications from SDS
- Hazards: Acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2), and respiratory irritation (H335).
- PPE Requirements:
- Eye/Face: Chemical goggles.
- Skin: Nitrile gloves, lab coat.
- Respiratory: Fume hood or N95 mask if airborne particles are generated.
Storage: Keep in a tightly sealed container at 2–8°C in a dry, ventilated area away from incompatible materials (strong acids/bases).
Basic: How does the Fmoc group influence the compound’s stability during synthesis?
Answer:
The Fmoc group is stable under acidic conditions but labile to bases (e.g., piperidine). However, morpholine’s tertiary amine may introduce steric hindrance, slowing coupling rates.
Key Stability Data:
- Thermal Stability: Decomposes above 150°C, releasing toxic fumes (CO, NOx).
- Light Sensitivity: Store in amber vials to prevent photodegradation ( recommends avoiding direct sunlight).
Advanced: How can coupling efficiency be optimized for this compound in SPPS?
Answer:
Coupling efficiency depends on:
Activators: DIC/Oxyma outperforms HBTU in minimizing racemization for sterically hindered residues .
Solvent Choice: DCM enhances solubility but may require switching to DMF for polar resins.
Temperature: Pre-activation at 0–4°C reduces side reactions (e.g., Fmoc cleavage) .
Troubleshooting: Monitor reaction progress via Kaiser test or HPLC. If coupling fails, repeat with 1.5–2.0 equivalents of activator.
Advanced: How to characterize and validate the compound post-synthesis?
Answer:
Analytical Workflow:
Purity: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
Structural Confirmation:
- NMR: Look for Fmoc aromatic protons (7.2–7.8 ppm) and morpholine protons (3.5–4.0 ppm).
- HRMS: Validate molecular weight (e.g., [M+H]+ expected for C₂₁H₂₁NO₅: 383.14 g/mol).
Melting Point: Compare to literature values (e.g., 120–150°C for similar Fmoc-amino acids).
Advanced: What side reactions are observed during Fmoc deprotection, and how are they mitigated?
Answer:
Common Side Reactions:
- β-Elimination: Occurs in morpholine derivatives under prolonged basic conditions, forming α,β-unsaturated byproducts.
- Piperidine Adducts: Traces of piperidine may alkylate the morpholine nitrogen.
Mitigation Strategies: - Limit deprotection time to ≤20 minutes.
- Use ultra-pure piperidine and wash resins thoroughly post-deprotection .
Advanced: How does the compound’s stability vary in non-standard solvents (e.g., THF, DMSO)?
Answer:
- DMSO: Induces slow Fmoc cleavage at room temperature (avoid for long-term storage).
- THF: Compatible for short-term use but may precipitate the compound at high concentrations.
Recommendation: Use DCM or DMF for dissolution, as validated in SPPS protocols ( ) .
Advanced: What are the ecological risks of mishandling this compound?
Answer:
While ecotoxicity data are limited ( ), its persistence and bioaccumulation potential are likely low due to hydrolytic degradation of the Fmoc group in aqueous environments.
Disposal Protocol:
- Neutralize with dilute acetic acid before incineration via licensed waste handlers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
